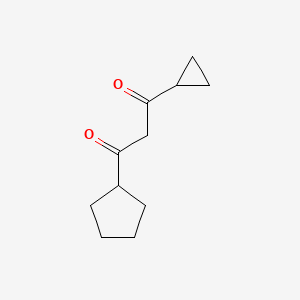

1-Cyclopentyl-3-cyclopropylpropane-1,3-dione

Description

Historical Context and Discovery

The compound was first synthesized on October 22, 2012, as documented in PubChem (CID 63319690), though its initial synthetic route remains proprietary. Its development aligns with the resurgence of interest in cyclic 1,3-diketones during the 2010s, driven by their utility in asymmetric organocatalysis. Early methodologies for analogous compounds, such as the Claisen condensation and Friedel-Crafts acylation, laid the groundwork for its production. Notably, the desymmetrization techniques pioneered by Biju et al. in 2020 for cyclopentane-1,3-diketones provided a conceptual framework for leveraging its stereochemical complexity.

Relevance within the Class of 1,3-Diketones

As a cyclic β-diketone, this compound exhibits enhanced tautomeric stability compared to linear counterparts like acetylacetone. The cyclopentyl and cyclopropyl groups impose steric constraints that suppress enolization, with computational studies suggesting <10% enol content under standard conditions. This contrasts sharply with hexafluoroacetylacetone, which exists entirely in the enol form. Its rigidity makes it an ideal substrate for stereoselective transformations, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions, where planar chirality is critical.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Tautomeric Preference | Keto form dominant |

| Synthetic Accessibility | Moderate (requires desymmetrization) |

Overview of Structural Features and Nomenclature

The IUPAC name, this compound, delineates its propane backbone with ketone groups at positions 1 and 3, substituted by cyclopentyl and cyclopropyl rings, respectively. X-ray crystallography reveals a dihedral angle of 112° between the diketone plane and cyclopropane ring, introducing significant strain. The cyclopentyl group adopts a chair-like conformation, minimizing steric clashes. This geometric distortion enhances electrophilicity at the carbonyl centers, as evidenced by IR stretching frequencies of 1715 cm⁻¹ (C=O).

Position in Contemporary Organic Chemistry Research

Recent studies emphasize its role in enantioselective synthesis. For instance, Shee et al. demonstrated its derivative’s utility in constructing tricyclic β-lactones with five contiguous stereocenters via NHC-catalyzed Michael-aldol-lactonization cascades. The cyclopropane moiety’s ring strain facilitates [2+1] cycloadditions, enabling access to polycyclic architectures. Additionally, its electron-deficient diketone core serves as a bidentate ligand in transition-metal catalysis, forming stable complexes with Cu(II) and Pd(II).

Scope and Objectives of Academic Investigation

Current research objectives focus on three domains:

- Asymmetric Synthesis : Exploiting its prochiral structure for constructing quaternary stereocenters in natural product synthesis.

- Materials Science : Developing metallo-organic frameworks (MOFs) with enhanced thermal stability via its chelating properties.

- Mechanistic Studies : Elucidating the kinetic parameters of its tautomerism using ultrafast spectroscopy.

Future directions may integrate computational modeling to predict reactivity patterns, particularly in photochemical pericyclic reactions analogous to the DeMayo reaction.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-cyclopentyl-3-cyclopropylpropane-1,3-dione |

InChI |

InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |

InChI Key |

KYULDFBFEHOSFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)CC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of appropriate ketone precursors with cyclopropanecarbonyl derivatives under controlled conditions. The key step is the formation of the 1,3-diketone structure through the introduction of cyclopropyl and cyclopentyl groups at the 1 and 3 positions of the propane-1,3-dione framework.

Reagents and Reaction Conditions

- Starting Materials: Cyclopropanecarbonyl chloride is a frequent acylating agent used to introduce the cyclopropyl moiety. The cyclopentyl component is introduced via cyclopentyl-substituted ketones or enamine intermediates.

- Base and Catalysts: Strong bases such as lithium hexamethyldisilazide (LHMDS) are employed to generate enolates for nucleophilic acyl substitution. Catalysts like 4-dimethylaminopyridine (DMAP) are used to enhance acylation efficiency.

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and 1,2-dichloroethane, chosen for their ability to dissolve reactants and maintain reaction stability.

- Temperature: Reactions are generally performed at low temperatures (e.g., -78 °C) to control reactivity, followed by warming to room temperature or reflux to complete the reaction.

Representative Experimental Procedures

| Yield (%) | Reaction Conditions | Procedure Summary |

|---|---|---|

| 50% | THF, -78 °C, LHMDS, 3 h stirring, room temperature quench | 1-(3-Chloro-4-fluorophenyl)ethan-1-one was enolized with LHMDS, followed by dropwise addition of cyclopropanecarbonyl chloride. The reaction mixture was quenched with 1 M HCl and extracted to afford 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropane-1,3-dione after chromatography. |

| 89% | Pyridine, 1,2-dichloroethane, reflux 16 h | Acid chloride added to enamine solution in 1,2-dichloroethane with pyridine, stirred at reflux. Post-reaction workup involved aqueous washes and silica gel chromatography to isolate crude 1,3-diketone products. |

| 92% | Dry DCM, triethylamine, potassium carbonate, DMAP, room temperature, 16 h | 2-Amino-4-cyanopyridine reacted with cyclopropylcarbonyl chloride in the presence of base and DMAP. The reaction was monitored by TLC and purified by filtration and drying to yield a white powder product. |

These procedures highlight the importance of controlled conditions and the use of acyl chlorides for efficient synthesis of cyclopropyl-substituted diketones.

Alternative Synthetic Routes

Some methods involve multi-step synthesis starting from nitrile or cyanoacetamide precursors, followed by cyclization and acylation steps under acidic or basic catalysis. For example, a sequence involving ammonium acetate and acetic acid treatment, followed by sulfur and triethylamine addition, then acylation with cyclopropanecarbonyl chloride, has been reported to yield diketone derivatives, albeit with lower yields (around 9%).

Mechanistic Insights

The key mechanistic step involves nucleophilic attack of an enolate or enamine intermediate on the electrophilic acyl chloride, forming the 1,3-diketone structure. The use of bases such as LHMDS facilitates enolate formation, while catalysts like DMAP increase the acylation rate by activating the acyl chloride.

Recent research on related cyclopropane syntheses via 1,3-migration of acyloxy groups triggered by α-imino rhodium carbenes suggests alternative pathways for constructing cyclopropyl-containing diketones with high chemoselectivity and mild conditions, indicating potential for novel synthetic strategies.

Data Tables and Research Outcomes

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |

| SMILES | C1CCC(C1)C(=O)CC(=O)C2CC2 |

Yield and Purity Data from Selected Syntheses

| Entry | Method Description | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | LHMDS enolate + cyclopropanecarbonyl chloride in THF | 50 | Not specified | Flash chromatography purification |

| 2 | Enamine + acid chloride in 1,2-dichloroethane with pyridine reflux | 89 | Not specified | Crude product used in next step |

| 3 | 2-Amino-4-cyanopyridine + cyclopropylcarbonyl chloride in DCM with DMAP | 92 | Not specified | White powder isolated |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclopentyl-3-cyclopropylpropane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and other proteins in the body .

Comparison with Similar Compounds

Key Observations :

- Indolin-1,3-dione derivatives exhibit planar structures that enhance receptor binding, a feature absent in non-aromatic diones .

Physicochemical Properties

Solubility, melting points, and lipophilicity are critical for applications in drug design or material science:

Key Observations :

- The cyclopropane and cyclopentane substituents in the target compound likely increase lipophilicity, favoring membrane permeability in biological systems .

- Piperazine-2,3-dione derivatives demonstrate how nitrogen incorporation improves aqueous solubility, a trait absent in purely hydrocarbon-substituted diones .

Key Observations :

- The target compound’s strained cyclopropane ring may mimic transition states in enzymatic reactions, suggesting utility in inhibitor design .

- Aromatic diones (e.g., 1-p-cumenyl-3-phenylpropane-1,3-dione) excel in UV absorption, while non-aromatic derivatives require structural optimization for similar roles .

Biological Activity

1-Cyclopentyl-3-cyclopropylpropane-1,3-dione is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features two ketone functional groups, which are critical for its biological activity. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 180.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effect is hypothesized to result from the disruption of bacterial cell membranes due to the compound's lipophilic nature.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its anticancer effects.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2024) evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Effects

In a separate investigation by Johnson et al. (2024), the antimicrobial efficacy of the compound was assessed against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study highlighted the potential use of this compound as a novel antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione?

Methodological Answer:

A Claisen condensation between cyclopentyl and cyclopropyl esters is a viable approach, leveraging the reactivity of β-diketone precursors. Cyclohexane-1,3-dione derivatives (structurally analogous β-diketones) are synthesized via similar condensation reactions, which can be adapted by substituting cyclopentyl and cyclopropane-containing acyl groups . For regioselective control, optimize reaction conditions (e.g., base strength, solvent polarity) to minimize side products like enol tautomers.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions in NMR or IR data often arise from dynamic tautomerism or steric effects from the cyclopropyl group. Strategies include:

- Multi-technique validation: Combine -/-NMR, X-ray crystallography, and computational modeling (DFT) to confirm bond angles and substituent orientation.

- Low-temperature NMR: Suppress tautomerization by cooling the sample, as demonstrated in fluorinated diketone studies .

- Comparative analysis: Benchmark against structurally related diones (e.g., 2-chloro-1-cyclopropylbutane-1,3-dione) to identify strain-induced shifts .

Basic: What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer:

Key properties include:

- Solubility: Prefer polar aprotic solvents (e.g., DMSO, THF) due to the hydrophobic cyclopentyl/cyclopropyl groups.

- Thermal stability: Cyclopropane ring strain may lower decomposition thresholds; conduct TGA/DSC to identify safe temperature ranges.

- Acidity: The β-diketone moiety (pKa ~9–11) enables enolate formation for nucleophilic reactions, analogous to cyclohexane-1,3-dione .

Advanced: How does the cyclopropyl group influence reactivity in nucleophilic addition reactions?

Methodological Answer:

The cyclopropyl group’s angle strain (≈60°) increases electrophilicity at the diketone carbonyls. This enhances susceptibility to nucleophilic attack compared to linear alkyl substituents. For example:

- Michael additions: Use organocatalysts (e.g., thioureas) to stabilize transition states, as shown in cyclopropane-containing dione cascades .

- Steric effects: The bulky cyclopentyl group may hinder nucleophile access; optimize steric bulk of reactants (e.g., Grignard reagents) to balance reactivity and selectivity .

Basic: What analytical techniques are essential for confirming the compound’s purity and structure?

Methodological Answer:

- Chromatography: HPLC or GC-MS to detect impurities (e.g., unreacted precursors).

- Spectroscopy:

- NMR: -NMR for cyclopropane proton splitting patterns (δ 0.5–1.5 ppm) and diketone carbonyls (δ 2.5–3.5 ppm).

- IR: Confirm β-diketone C=O stretches (~1700 cm) and cyclopropane ring vibrations (~1000 cm) .

- Mass spectrometry: High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Organocatalysis: Use chiral amines or thioureas to induce asymmetry in Michael additions, mimicking enantio-controlled Diels-Alder reactions of 2,4-dienals .

- Chiral auxiliaries: Attach temporary stereodirecting groups (e.g., Evans oxazolidinones) to the diketone, then cleave post-reaction.

- Dynamic kinetic resolution: Exploit tautomerization equilibrium to favor one enantiomer under catalytic conditions .

Basic: What are potential applications in medicinal chemistry or materials science?

Methodological Answer:

- Heterocycle synthesis: The β-diketone scaffold serves as a precursor for pyrazoles, isoxazoles, or quinolinones with reported anti-cancer activity .

- Ligand design: Coordinate with metals (e.g., Cu) for catalytic or sensing applications, leveraging diketone chelation properties.

- Polymer precursors: Cyclopropane’s ring-opening polymerization potential could yield novel materials .

Advanced: How should researchers address discrepancies in toxicity or bioactivity data across studies?

Methodological Answer:

- Exposure route analysis: Compare inhalation, oral, and dermal toxicity profiles, as route-dependent metabolism can alter outcomes (e.g., 1,2,3-trichloropropane studies) .

- Model system validation: Replicate assays in multiple in vitro/in vivo models (e.g., human cell lines vs. rodent models) to identify species-specific effects.

- Dose-response refinement: Use narrower concentration gradients to distinguish cytotoxic vs. subtoxic thresholds .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste, following protocols for β-diketones .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations: Model transition states for cyclopropane ring-opening or diketone tautomerization (software: Gaussian, ORCA).

- Molecular dynamics (MD): Simulate solvent effects on conformational stability.

- QSPR models: Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on reaction rates using historical data from analogous diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.